molecular formula C12H13F3O2 B13610754 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol

Cat. No.: B13610754
M. Wt: 246.22 g/mol
InChI Key: GKSINZDAMBRTFW-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol is an organic compound that features a benzofuran ring fused with a trifluorobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol typically involves the reaction of 2,3-dihydrobenzofuran with a trifluorobutanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the benzofuran derivative . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alkanes, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol exerts its effects involves interactions with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, influencing their activity. The trifluorobutanol moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets . These interactions can modulate signaling pathways and biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol is unique due to the presence of the trifluorobutanol moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-ol

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)11(16)4-2-8-1-3-10-9(7-8)5-6-17-10/h1,3,7,11,16H,2,4-6H2

InChI Key

GKSINZDAMBRTFW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(C(F)(F)F)O

Origin of Product

United States

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